![molecular formula C15H15N3O3S2 B2924875 2-[6-Ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide CAS No. 878683-12-6](/img/structure/B2924875.png)
2-[6-Ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[6-Ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide” is a chemical compound with potential biological activities . It contains furan rings, which are known to be present in a variety of bioactive compounds .
Synthesis Analysis
The synthesis of this compound might involve the use of microwave-assisted conditions . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized . After crystallization or flash chromatography, the final compounds were isolated with good or very good yields .Molecular Structure Analysis
The molecular structure of this compound is complex, containing multiple rings and functional groups . It includes a thieno[2,3-d]pyrimidin-2-yl ring, a furan ring, and an acetamide group .Chemical Reactions Analysis
The compound might undergo various chemical reactions, including those involving coupling reagents . The reactions were carried out under mild synthetic conditions supported by microwave radiation .Scientific Research Applications
Anticancer Applications
Research has shown that derivatives related to the compound have been synthesized and tested for their anticancer activities. For example, Horishny et al. (2021) synthesized 2-(4-Oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, which demonstrated potent and selective cytotoxic effects against leukemia cell lines, highlighting their potential as anticancer agents (Horishny, Arshad, & Matiychuk, 2021).
Antimicrobial Applications
Another study by Alshahrani et al. (2018) focused on synthesizing new pyrimidine selanyl derivatives, which were evaluated for their antimicrobial properties. The study underscored the potential of these compounds in developing new antimicrobial agents, suggesting a broad spectrum of applications for similar compounds (Alshahrani, Gobouri, Alshanbari, Ahmed, & Abdel‐Hafez, 2018).
Antiallergic Applications
Furthermore, derivatives of 2-[6-Ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide have been explored for their antiallergic properties. A notable example is the work by Temple et al. (1979), who synthesized a series of novel 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylic acid derivatives. These compounds exhibited significant oral activity in rat passive cutaneous anaphylaxis tests, indicating their potential as antiallergy agents (Temple, Yevich, Covington, Hanning, Seidehamel, Mackey, & Bartek, 1979).
Structural and Mechanistic Insights
Studies on the structural characteristics and synthesis mechanisms of related compounds provide foundational knowledge that supports their applications in drug discovery and development. For instance, Subasri et al. (2016) detailed the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, offering insights into their folded conformations and intramolecular interactions. Such structural elucidations are crucial for understanding the bioactivity and designing derivatives with enhanced therapeutic effects (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).
properties
IUPAC Name |
2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S2/c1-2-10-6-11-13(23-10)17-15(22-8-12(16)19)18(14(11)20)7-9-4-3-5-21-9/h3-6H,2,7-8H2,1H3,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMWLUOHXHTXTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-Ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[4-(2-phenylethyl)piperidin-1-yl]ethan-1-one](/img/structure/B2924794.png)
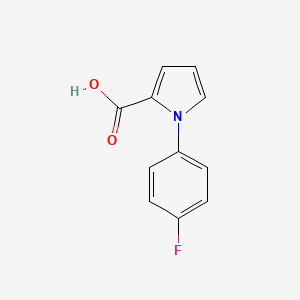
![2-[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2924797.png)
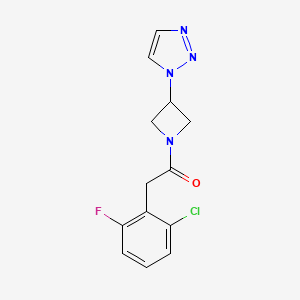
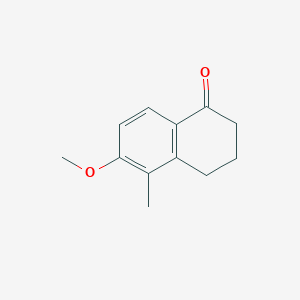
![1-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-4,7-dimethyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2924802.png)
![(Z)-5-((2-(isopropylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one](/img/structure/B2924804.png)
![methyl [4-({2-oxo-2-[(2-thienylmethyl)amino]ethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2924805.png)
![1-(4-isopropylphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2924806.png)
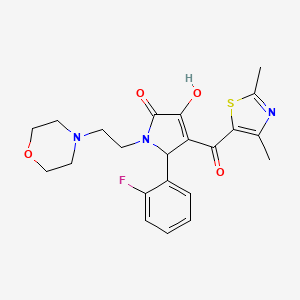
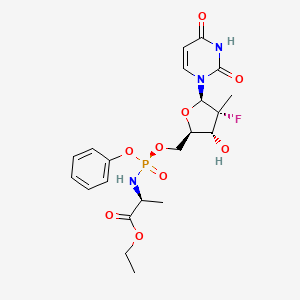
![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2924811.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2924812.png)
